molecular formula C14H20FNO2S B4465083 Cycloheptyl[(4-fluoro-3-methylphenyl)sulfonyl]amine

Cycloheptyl[(4-fluoro-3-methylphenyl)sulfonyl]amine

Cat. No.: B4465083
M. Wt: 285.38 g/mol
InChI Key: QVLBWOJJAYNXBV-UHFFFAOYSA-N
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Description

Cycloheptyl[(4-fluoro-3-methylphenyl)sulfonyl]amine is an organic compound characterized by a cycloheptyl group attached to a sulfonyl amine moiety, which is further substituted with a 4-fluoro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl[(4-fluoro-3-methylphenyl)sulfonyl]amine typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-fluoro-3-methylbenzenesulfonyl chloride, is prepared by reacting 4-fluoro-3-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amination: The sulfonyl chloride is then reacted with cycloheptylamine in the presence of a base such as triethylamine (TEA) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl[(4-fluoro-3-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄

    Substitution: HNO₃, Br₂

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfinyl, thiol derivatives

    Substitution: Nitro, bromo derivatives

Scientific Research Applications

Cycloheptyl[(4-fluoro-3-methylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cycloheptyl[(4-fluoro-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluoro and methyl substituents on the aromatic ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Cycloheptyl[(4-chloro-3-methylphenyl)sulfonyl]amine
  • Cycloheptyl[(4-fluoro-3-ethylphenyl)sulfonyl]amine
  • Cycloheptyl[(4-fluoro-3-methylphenyl)thioamide]

Uniqueness

Cycloheptyl[(4-fluoro-3-methylphenyl)sulfonyl]amine is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the cycloheptyl group with the sulfonyl amine moiety also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-cycloheptyl-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2S/c1-11-10-13(8-9-14(11)15)19(17,18)16-12-6-4-2-3-5-7-12/h8-10,12,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLBWOJJAYNXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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